molecular formula C14H14N4 B11768310 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine

2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine

Cat. No.: B11768310
M. Wt: 238.29 g/mol
InChI Key: BSIXHXYTBOQOHQ-UHFFFAOYSA-N
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Description

2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a fused bicyclic aromatic system with a 7-methyl substituent and a 4-aminophenyl group at the 2-position. Benzimidazoles are widely studied for their pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-(4-aminophenyl)-7-methyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H14N4/c1-8-6-11(16)7-12-13(8)18-14(17-12)9-2-4-10(15)5-3-9/h2-7H,15-16H2,1H3,(H,17,18)

InChI Key

BSIXHXYTBOQOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as vacuum filtration, washing with ethyl acetate, and recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, tert-butylhydroperoxide (TBHP) is used as an oxidant in some reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzimidazole derivatives .

Scientific Research Applications

2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . It contains 14 hydrogen atoms and 4 nitrogen atoms .

Chemical Identifiers:

  • PubChem CID: 1160249
  • CAS Number: 70500-06-0

Synonyms:

  • TCMDC-124242
  • CHEMBL529177
  • Oprea1_259127
  • SCHEMBL11437721
  • BDBM50343651

Applications in Scientific Research

While specific applications of 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine are not detailed in the provided search results, the broader class of benzimidazole and benzothiazole derivatives have notable applications in medicinal chemistry, particularly as anticancer agents .

Anticancer Agents:

  • Benzothiazole derivatives have demonstrated anticancer activities against various cell lines, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
  • Specific benzothiazole derivatives with cyanophenyl groups have shown remarkable anticancer activity .
  • Research has explored the anti-tumor potential of hydrazine derivatives of 2-amino-6-fluorobenzothiazole against cervical cancer and kidney fibroblast cancer cell lines .
  • The presence of a 2–(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position can enhance the anti-tumor potential of benzothiazole derivatives .
  • Water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles have been synthesized to improve formulation and bioavailability for parenteral administration, with some selected for phase 1 clinical evaluation .

Other Benzimidazole Derivatives:

  • Certain 2–(4-aminophenyl) benzothiazole derivatives, with heterocyclic substitutions, exhibit antitumor potential, with the order of activity being benzimidazole imidazole > benzothiazole > benzoxazole .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by perturbing bacterial cell membranes and binding to intracellular targets . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility
Target Compound Benzimidazole 2-(4-Amino-phenyl), 7-methyl ~280 (estimated) Moderate (free base)
3a-3b Benzimidazole 2-Benzohydrazide, variable R groups 350–400 Low to moderate
1-(4-Methoxybenzyl) analog Benzimidazole 1-(4-Methoxybenzyl), 5-amine 337.8 (trihydrochloride) High (salt form)
B29 Quinoline 2-(4-Amino-phenyl), 4-carboxylic acid 320.3 Low

Key Research Findings

  • Solubility : The free base form of the target compound likely has moderate solubility, but salt formation (e.g., hydrochloride) could enhance bioavailability, as seen in the trihydrochloride analog .
  • Biological Potential: Benzimidazole derivatives with amino groups often exhibit kinase inhibition or DNA intercalation, suggesting the target compound could be optimized for anticancer applications .

Biological Activity

The compound 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine is a benzoimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13_{13}H13_{13}N3_{3}

Molecular Weight: 227.26 g/mol

The structure of 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine features a benzoimidazole core with an amino group and a methyl substitution. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoimidazole derivatives, including 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine. The compound has shown promising results in inhibiting various cancer cell lines.

Case Studies

  • In Vitro Anticancer Activity:
    • The compound was tested against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Results indicated varying degrees of cytotoxicity, with IC50_{50} values suggesting moderate to high efficacy compared to standard treatments like doxorubicin .
    • Table 1: Anticancer Activity Results
      | Cell Line | IC50_{50} (μM) | Comparison Drug | IC50_{50} (μM) |
      |------------------|------------------|------------------|-------------------|
      | HeLa | 0.126 | Doxorubicin | 0.05 |
      | SMMC-7721 | 0.071 | Doxorubicin | 0.03 |
      | K562 | 0.164 | Doxorubicin | 0.10 |

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.
  • Targeting Specific Pathways: The compound may inhibit pathways critical for tumor growth, such as the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoimidazole derivatives:

  • Electron Donating Groups: Substituents like -NH2_2 enhance activity by improving electron density on the aromatic ring.
  • Methyl Substitution: The presence of a methyl group at position 7 has been linked to improved potency against certain cancer types .

Research Findings

Several studies have investigated the broader implications of benzoimidazole derivatives:

  • Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities, expanding their therapeutic potential beyond oncology .
  • Neuroprotective Effects: Research indicates that similar compounds may also offer neuroprotective benefits by modulating neurotransmitter systems .

Comparative Studies

Comparative analyses with other benzoimidazole derivatives reveal that modifications at specific positions can significantly alter biological activity:

Compound NameAnticancer Activity (IC50_{50})Notable Modifications
Compound A0.050 μM-OCH3_{3} at position 1
Compound B0.071 μM-Cl at position 4
2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine 0.126 μM -NH2_2 at position 4

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